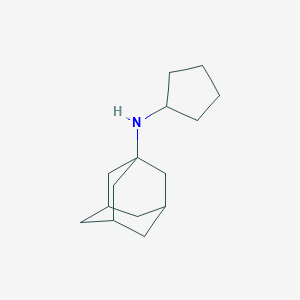
N-cyclopentyladamantan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyladamantan-1-amine is a compound that combines the unique structural features of adamantane and cyclopentanamine. Adamantane is a highly symmetrical polycyclic cage molecule known for its stability and rigidity, while cyclopentanamine is a five-membered ring containing an amine group. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of adamantylcyclopentanamine typically involves the reaction of adamantane derivatives with cyclopentanamine. One common method is the condensation of adamantanone with cyclopentanamine in the presence of a strong base such as potassium hydroxide (KOH) and a phase transfer catalyst like 18-crown-6. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of adamantylcyclopentanamine can be scaled up using similar synthetic routes. The key steps involve the preparation of adamantanone and its subsequent reaction with cyclopentanamine. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for large-scale applications .
化学反応の分析
Types of Reactions
N-cyclopentyladamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted adamantylcyclopentanamine derivatives.
科学的研究の応用
N-cyclopentyladamantan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings
作用機序
The mechanism of action of adamantylcyclopentanamine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on target proteins, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the structural features of the compound .
類似化合物との比較
N-cyclopentyladamantan-1-amine can be compared with other similar compounds, such as:
Amantadine: An antiviral and antiparkinsonian drug that contains an adamantane moiety.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane structure.
Rimantadine: Another antiviral drug with an adamantane core.
The uniqueness of adamantylcyclopentanamine lies in its combination of the adamantane and cyclopentanamine structures, which imparts distinct chemical and biological properties compared to other adamantane-based compounds .
特性
CAS番号 |
134293-29-1 |
|---|---|
分子式 |
C15H25N |
分子量 |
219.37 g/mol |
IUPAC名 |
N-cyclopentyladamantan-1-amine |
InChI |
InChI=1S/C15H25N/c1-2-4-14(3-1)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-14,16H,1-10H2 |
InChIキー |
JHVOJYUPDOQKIQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC23CC4CC(C2)CC(C4)C3 |
正規SMILES |
C1CCC(C1)NC23CC4CC(C2)CC(C4)C3 |
同義語 |
adamantylcyclopentanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















